6,7-Dibromoisoquinoline 6,7-Dibromoisoquinoline
Brand Name: Vulcanchem
CAS No.: 1307316-84-2
VCID: VC2608302
InChI: InChI=1S/C9H5Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
SMILES: C1=CN=CC2=CC(=C(C=C21)Br)Br
Molecular Formula: C9H5Br2N
Molecular Weight: 286.95 g/mol

6,7-Dibromoisoquinoline

CAS No.: 1307316-84-2

Cat. No.: VC2608302

Molecular Formula: C9H5Br2N

Molecular Weight: 286.95 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dibromoisoquinoline - 1307316-84-2

Specification

CAS No. 1307316-84-2
Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
IUPAC Name 6,7-dibromoisoquinoline
Standard InChI InChI=1S/C9H5Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
Standard InChI Key KJTFILGUWPYHBN-UHFFFAOYSA-N
SMILES C1=CN=CC2=CC(=C(C=C21)Br)Br
Canonical SMILES C1=CN=CC2=CC(=C(C=C21)Br)Br

Introduction

Chemical Structure and Properties

6,7-Dibromoisoquinoline possesses the molecular formula C₉H₅Br₂N, with a calculated molecular weight of approximately 286.95 g/mol. The structure features the isoquinoline core (a benzene ring fused to a pyridine ring) with bromine atoms at positions 6 and 7 of the benzene portion.

Physical Properties

Based on documented properties of related brominated isoquinolines, the following physical characteristics can be projected for 6,7-Dibromoisoquinoline:

PropertyProjected ValueBasis for Projection
Physical State (25°C)SolidAnalogous to 7-Bromoisoquinoline
AppearanceWhite to pale beige crystalline solidSimilar to 7-Bromoisoquinoline
Melting PointApproximately 75-85°CHigher than 7-Bromoisoquinoline (69-73°C)
Boiling PointApproximately 330-350°CHigher than 7-Bromoisoquinoline (312.3±15.0°C predicted)
DensityApproximately 1.8-2.0 g/cm³Greater than 7-Bromoisoquinoline (1.564±0.06 g/cm³)
SolubilityLimited solubility in polar solventsComparable to 7-Bromoisoquinoline
pKaApproximately 4.0-4.3Lower than 7-Bromoisoquinoline (4.62±0.10 predicted)

Spectroscopic Characteristics

The spectroscopic profile of 6,7-Dibromoisoquinoline would be expected to show:

  • ¹H NMR: Five distinct aromatic protons, with signals for H-1, H-3, H-4, H-5, and H-8

  • ¹³C NMR: Nine carbon signals, with C-6 and C-7 appearing significantly deshielded due to the attached bromine atoms

  • Mass Spectrometry: Distinctive isotope pattern with M, M+2, and M+4 peaks in approximately 1:2:1 ratio, characteristic of compounds containing two bromine atoms

Synthesis Approaches

Direct Bromination Methods

A potential synthesis route for 6,7-Dibromoisoquinoline would involve direct bromination of isoquinoline or mono-brominated isoquinoline derivatives. Research on substituted isoquinolines provides relevant insights for such transformations .

For example, selective bromination might be achieved through:

  • Controlled reaction with N-bromosuccinimide (NBS) in appropriate solvents

  • Bromination using molecular bromine with Lewis acid catalysts

  • Directed metalation followed by quenching with bromine sources

Sequential Functionalization

A viable synthetic strategy might involve:

  • Preparation of 7-Bromoisoquinoline as documented in literature

  • Selective bromination at the 6-position using optimized conditions to control regioselectivity

  • Purification through recrystallization or chromatographic methods

The Harvard research on substituted isoquinolines notes that bromination can occur at specific positions when properly controlled , suggesting that selective dibromination should be feasible with appropriate methodology.

Chemical Reactivity

General Reactivity Profile

6,7-Dibromoisoquinoline would exhibit reactivity influenced by:

  • The electron-withdrawing effects of two bromine atoms, decreasing electron density in the aromatic system

  • The nucleophilicity of the nitrogen atom in the isoquinoline ring

  • The potential for both bromine positions to participate in substitution reactions

Cross-Coupling Reactions

Similar to 7-Bromoisoquinoline, which serves as a key intermediate in organic synthesis , 6,7-Dibromoisoquinoline would be valuable in cross-coupling chemistry:

Reaction TypeExpected ReactivityPotential Applications
Suzuki-Miyaura CouplingHigh reactivity at both bromine positionsSynthesis of 6,7-diarylisoquinolines
Sonogashira CouplingEffective introduction of alkynyl groupsCreation of extended π-conjugated systems
Buchwald-Hartwig AminationFormation of C-N bondsSynthesis of amino-substituted isoquinolines
Heck ReactionVinylation at bromine positionsPreparation of styryl-type derivatives

The presence of two bromine atoms creates opportunities for sequential coupling reactions and selective functionalization, potentially allowing access to asymmetrically substituted isoquinoline derivatives. This is particularly valuable in pharmaceutical development, where specific substitution patterns may significantly affect biological activity.

Applications in Research and Industry

Pharmaceutical Development

Based on the documented applications of 7-Bromoisoquinoline in pharmaceutical research , 6,7-Dibromoisoquinoline could serve as:

  • A key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders

  • A scaffold for developing novel therapeutic agents with unique binding properties

  • A precursor for bioactive molecules with potential antimicrobial properties, as derivatives of related compounds have shown antimicrobial activity

Materials Science Applications

Potential applications in materials science include:

  • Development of fluorescent probes for biological imaging, enhancing the ability to visualize cellular processes in real-time

  • Creation of materials with interesting electronic or photophysical properties

  • Preparation of coordination complexes with transition metals through the nitrogen atom

Heterocyclic Chemistry Research

As with other brominated isoquinolines, 6,7-Dibromoisoquinoline would contribute to fundamental research in heterocyclic chemistry , particularly in:

  • Understanding the effects of multiple halogen substituents on reactivity patterns

  • Exploring regioselectivity in functionalization reactions

  • Investigating the influence of substitution patterns on physical and spectroscopic properties

Comparison with Related Compounds

Comparison with Mono-Brominated Isoquinolines

CompoundCAS NumberKey Differences from 6,7-DibromoisoquinolineReference
7-Bromoisoquinoline58794-09-5Single bromine at position 7; higher electron density
6-Bromoisoquinoline34784-05-9Single bromine at position 6; different electronic distribution
5-BromoisoquinolineNot specified in resultsSingle bromine at position 5; different steric environment
Property6,7-Dibromoisoquinoline (Projected)3,7-Dibromo-6-isoquinolinamineSignificance
Substitution PatternBromines at adjacent positions (6,7)Bromines at positions 3,7; amine at 6Different electronic distribution and hydrogen bonding capacity
Water SolubilityLimitedHigher due to amine groupAffects applications in aqueous systems
ReactivityTwo similar bromine positionsTwo distinct bromine positions; reactive amine groupDifferent functionalization opportunities

Fluorinated Analogues

6-Fluoro-7-bromoisoquinoline represents a closely related compound where one bromine is replaced by fluorine:

Aspect6,7-Dibromoisoquinoline (Projected)6-Fluoro-7-bromoisoquinolineImplication
SizeTwo large bromine atomsSmaller fluorine at position 6Different steric profile
ElectronegativityTwo moderately electronegative brominesHighly electronegative fluorineMore polarized ring system in fluorinated derivative
Coupling ReactivitySimilar reactivity at both positionsDifferential reactivity (Br vs F)Different selectivity in coupling reactions
Hazard CategoryProjected ClassificationBasis for Projection
Skin ContactH315: Causes skin irritationSimilar to 7-Bromoisoquinoline
Eye ContactH319: Causes serious eye irritationSimilar to 7-Bromoisoquinoline
Respiratory SystemH335: May cause respiratory irritationSimilar to 7-Bromoisoquinoline
Signal WordWarningBased on hazard classification pattern

Research Opportunities

Synthetic Development

Opportunities for future research include:

  • Optimization of selective synthesis methods for 6,7-Dibromoisoquinoline

  • Development of regioselective functionalization approaches

  • Investigation of novel cross-coupling methodologies that can differentiate between the two bromine positions

Application Exploration

Potential areas for application-focused research include:

  • Evaluation of biological activity profiles

  • Investigation of photophysical properties for potential applications in imaging

  • Exploration of coordination chemistry with various metal centers

  • Assessment of potential catalytic applications

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